Product packaging for Furan, 3-azido-2,5-dimethyl-(Cat. No.:CAS No. 116139-26-5)

Furan, 3-azido-2,5-dimethyl-

Cat. No.: B14301077
CAS No.: 116139-26-5
M. Wt: 137.14 g/mol
InChI Key: WUOUIJJYRWKSEA-UHFFFAOYSA-N
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Description

Contextual Significance of Azide (B81097) and Furan (B31954) Functionalities in Organic Synthesis and Reactivity

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. This structural motif is a cornerstone in organic chemistry, found in a myriad of biologically active natural products and serving as a versatile synthetic intermediate. nih.gov The oxygen atom influences the aromaticity and reactivity of the ring, making it susceptible to a variety of transformations. The presence of substituents, such as the methyl groups in 2,5-dimethylfuran (B142691), further modulates this reactivity. 2,5-Dimethylfuran itself is a notable compound, recognized for its potential as a biofuel and its utility as an internal standard in NMR spectroscopy. wikipedia.org

The azide functional group (-N₃) is a highly energetic and versatile moiety that has become indispensable in modern organic synthesis. nottingham.ac.uk Organic azides are known for their participation in a wide range of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net They also serve as precursors to nitrenes, highly reactive intermediates that can undergo various insertion and rearrangement reactions. wiley.com The azide group's ability to act as a "protected" amine adds to its synthetic value, offering a stable functional group that can be readily converted to an amine under mild conditions. nottingham.ac.uk

The combination of a furan ring with an azide group in a single molecule, as in 3-azido-2,5-dimethylfuran, creates a bifunctional scaffold with intriguing possibilities. The electron-donating nature of the furan ring can influence the reactivity of the azide group, and conversely, the electron-withdrawing and sterically demanding nature of the azide can modulate the chemistry of the furan core.

Historical and Current Perspectives on Azidofuran Chemistry

Historically, the chemistry of azides and furans has largely developed along separate trajectories. The synthesis and reactions of organic azides have been extensively studied for over a century, with significant advancements in their application in cycloadditions, synthesis of nitrogen-containing heterocycles, and bioconjugation. nottingham.ac.ukwiley.com Similarly, furan chemistry has a long and rich history, with classic reactions like the Paal-Knorr synthesis providing access to this important heterocyclic system. nih.gov

The intersection of these two fields, in the form of azidofurans, is a more contemporary area of investigation. Research has shown that azidofurans can undergo predictable cyclization reactions to form fused heterocyclic systems like furopyrroles. mdma.ch The synthesis of substituted furans can be achieved through tandem 1,3-dipolar cycloaddition and retro-Diels-Alder reactions involving organic azides and 7-oxanorbornadienes, which are themselves derived from furans. researchgate.netacs.orgacs.org These methodologies highlight the synthetic utility of azides in accessing complex furan-containing molecules. For instance, 3-azidofuran-2-carbaldehyde (B428908) has been utilized as a starting material for the synthesis of furo[3,2-b]pyridine (B1253681) derivatives, which have shown potential as protein kinase inhibitors. muni.cz

While these examples demonstrate the growing interest in azidofuran chemistry, specific studies focusing on 3-azido-2,5-dimethylfuran are not prominent in the available literature. This suggests that the compound remains a relatively unexplored entity, with its specific properties and reactivity patterns yet to be fully elucidated.

Scope and Research Imperatives Pertaining to 3-Azido-2,5-dimethylfuran

The limited specific information on 3-azido-2,5-dimethylfuran underscores the need for foundational research to characterize this compound and explore its synthetic potential. Key research imperatives include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the synthesis of 3-azido-2,5-dimethylfuran is a primary objective. This could involve direct azidation of 2,5-dimethylfuran or the construction of the furan ring from an azide-containing precursor.

Investigation of Reactivity: A thorough investigation of the compound's reactivity is crucial. This would involve exploring its participation in hallmark azide reactions like cycloadditions and nitrene chemistry, as well as probing the influence of the azide group on the reactivity of the furan ring towards electrophilic substitution and other transformations.

Exploration of Applications: Once the fundamental chemistry is understood, research can focus on leveraging the unique properties of 3-azido-2,5-dimethylfuran for various applications. Its structure suggests potential as a building block for the synthesis of novel pharmaceuticals, agrochemicals, or functional materials. The presence of both the furan and azide moieties could allow for orthogonal functionalization, making it a valuable scaffold in medicinal chemistry and materials science.

The following table provides a summary of the key functional groups and their potential contributions to the chemistry of 3-azido-2,5-dimethylfuran.

Functional GroupKey CharacteristicsPotential Role in 3-Azido-2,5-dimethylfuran
Furan Ring Aromatic, electron-rich heterocycleCore scaffold, influences electronic properties, site for further functionalization
Azide Group High energy, 1,3-dipole, nitrene precursor, "protected" amineKey reactive site for cycloadditions and other transformations, enables access to nitrogen-containing compounds
Methyl Groups Electron-donating, sterically directingModulate the reactivity of the furan ring, influence regioselectivity of reactions

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B14301077 Furan, 3-azido-2,5-dimethyl- CAS No. 116139-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116139-26-5

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3-azido-2,5-dimethylfuran

InChI

InChI=1S/C6H7N3O/c1-4-3-6(8-9-7)5(2)10-4/h3H,1-2H3

InChI Key

WUOUIJJYRWKSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)N=[N+]=[N-]

Origin of Product

United States

Reactivity Profiles and Mechanistic Studies of 3 Azido 2,5 Dimethylfuran

Cycloaddition Reactions of the Azido (B1232118) Moiety

The azide (B81097) functional group is a well-known 1,3-dipole, making it an excellent participant in dipolar cycloaddition reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of five-membered heterocyclic rings.

Thermal [3+2] Dipolar Cycloadditions (Huisgen Reaction)

The thermal [3+2] dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a classic reaction of azides with dipolarophiles, such as alkenes and alkynes. In the case of 3-azido-2,5-dimethylfuran, it is expected to react with various dipolarophiles to yield triazoline or triazole derivatives, respectively. The reaction is believed to proceed through a concerted pericyclic mechanism.

The general scheme for the Huisgen cycloaddition of 3-azido-2,5-dimethylfuran is depicted below:

Predicted Reactivity in Huisgen Cycloaddition

Dipolarophile Predicted Product
Alkene (e.g., ethene) A triazoline derivative

Chemo- and Regioselectivity in Azide Cycloadditions

The chemo- and regioselectivity of the Huisgen cycloaddition are influenced by both electronic and steric factors. The furan (B31954) ring, being an electron-rich aromatic system, can influence the electronic nature of the azide group. The methyl groups at the 2- and 5-positions will exert a steric influence on the approach of the dipolarophile.

In reactions with unsymmetrical dipolarophiles, two regioisomers are possible. The regioselectivity is often governed by the frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa, will determine the preferred orientation.

Intermolecular and Intramolecular Cycloaddition Pathways

While intermolecular cycloadditions with external dipolarophiles are expected to be a primary reaction pathway, the possibility of intramolecular cycloadditions exists if a suitable dipolarophile is present within the same molecule. For 3-azido-2,5-dimethylfuran itself, an intramolecular reaction is unlikely due to the lack of an appropriate internal reaction partner. However, if the furan ring were to be further functionalized with an alkene or alkyne tethered by a suitable linker, intramolecular cycloaddition could become a feasible and synthetically valuable pathway for the construction of complex, fused heterocyclic systems.

Photochemical Transformations of the Azido Group

Organic azides are known to be photochemically active, and upon irradiation with ultraviolet light, they can undergo extrusion of molecular nitrogen to generate highly reactive nitrene intermediates.

Photolysis to Nitrene Intermediates

The photolysis of 3-azido-2,5-dimethylfuran is predicted to lead to the formation of a (2,5-dimethylfuran-3-yl)nitrene intermediate. This process involves the absorption of a photon, followed by the cleavage of the N-N₂ bond and the release of dinitrogen gas. The resulting nitrene is a highly electrophilic species with a nitrogen atom bearing only six valence electrons.

Nitrenes can exist in either a singlet or a triplet spin state, which can influence their subsequent reactivity. The initial photolysis often produces the singlet nitrene, which can then undergo intersystem crossing to the more stable triplet state.

Subsequent Reactions of Nitrenes, Including Rearrangements and C-H Insertions

The generated (2,5-dimethylfuran-3-yl)nitrene is expected to be highly reactive and can undergo a variety of subsequent transformations.

Rearrangements: Nitrenes are prone to rearrangement reactions. One common pathway is ring expansion. For aryl nitrenes, this can lead to the formation of seven-membered ring systems. In the case of the furan-derived nitrene, complex rearrangements involving the furan ring are conceivable, potentially leading to the formation of novel heterocyclic structures.

C-H Insertions: Nitrenes can readily insert into carbon-hydrogen bonds. In the context of 3-azido-2,5-dimethylfuran, both intramolecular and intermolecular C-H insertions are possible. Intramolecularly, the nitrene could insert into the C-H bonds of the adjacent methyl groups, leading to the formation of fused-ring systems. Intermolecularly, if the photolysis is carried out in a suitable solvent with available C-H bonds, the nitrene can react with the solvent molecules.

Predicted Products from Nitrene Intermediates

Reaction Type Reactant/Condition Predicted Product
Intramolecular C-H Insertion Photolysis Fused bicyclic product
Intermolecular C-H Insertion Photolysis in alkane solvent N-substituted furan amine

Photoinduced Fluorescence Turn-On Mechanisms via Azide-to-Amine Conversion

The conversion of an azide group to an amine is a powerful tool in chemical biology and materials science for creating "turn-on" fluorescent probes. nih.govrsc.org This mechanism is centered on the principle of modulating the electronic properties of a fluorophore. In its native state, an aryl azide, such as in a derivative of 3-azido-2,5-dimethylfuran, typically quenches fluorescence. The azide moiety (-N₃) is an electron-withdrawing group that can disrupt the intramolecular charge transfer (ICT) characteristics necessary for strong emission or participate in non-radiative decay pathways. nih.govresearchgate.net

Upon photoactivation, typically with UV or visible light, the aryl azide undergoes photolysis. rsc.org This process involves the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. acs.org In the presence of a hydrogen source, this nitrene is rapidly reduced to a primary amine (-NH₂). The resulting amine group is a strong electron-donating group. Its introduction into the aromatic system restores or enhances the ICT process, leading to a significant increase in fluorescence quantum yield and a detectable "turn-on" of the fluorescent signal. nih.gov

This photoinduced transformation is particularly useful for applications requiring precise spatial and temporal control, such as in super-resolution microscopy and bioimaging. nih.govrsc.org The general process can be summarized as:

Non-fluorescent State : The azide-functionalized furan derivative exhibits minimal fluorescence due to quenching by the azide group.

Photoactivation : Irradiation with light of a specific wavelength initiates the cleavage of the C-N bond and the release of N₂.

Amine Formation : The resulting nitrene intermediate is converted to an amine.

Fluorescent State : The amine-functionalized furan becomes highly fluorescent, signaling that the activation event has occurred.

Studies on various push-pull chromophores have demonstrated that this azide-to-amine photoactivation process is a generally applicable principle for creating fluorogenic probes. nih.gov The efficiency of this conversion and the brightness of the resulting fluorophore are key parameters in the design of such systems.

Intramolecular Rearrangements and Ring Transformations

Stereoelectronic effects, which describe the influence of orbital alignment on the stability and reactivity of a molecule, are critical in dictating the pathways of chemical reactions. wikipedia.orge-bookshelf.denih.gov In the context of an azidofuran, these effects would govern the conformation and subsequent transformations following the initial activation of the azide group. While direct studies on 3-azido-2,5-dimethylfuran are not prevalent, the principles can be inferred from related systems.

Following thermal or photochemical activation, the azide is expected to extrude dinitrogen, leading to a nitrene intermediate. The subsequent fate of this intermediate, including potential ring-opening of the furan moiety, would be subject to stereoelectronic control. For a reaction to proceed, there must be effective overlap between the participating orbitals (e.g., a donor lone pair or bonding orbital and an acceptor antibonding orbital). beilstein-journals.org The specific geometry of the furan ring and the orientation of the substituent groups would determine which reaction pathways are favored. For example, the alignment of the nitrene's orbitals with the furan ring's π-system or σ-bonds would influence whether the reaction proceeds via ring expansion, ring contraction, or cleavage. These interactions are stabilizing when the donor and acceptor orbitals are properly aligned, lowering the energy of the transition state for that specific pathway. beilstein-journals.org

As a substituted vinyl azide, 3-azido-2,5-dimethylfuran is a precursor for highly reactive intermediates through thermally or photochemically induced electrocyclic reactions. nih.govnih.gov The primary transformation upon heating or irradiation is the extrusion of a thermodynamically stable dinitrogen molecule (N₂). nih.gov This process can occur through two proposed mechanistic pathways:

A stepwise process involving the formation of a vinyl nitrene intermediate, which then undergoes cyclization.

A concerted process where nitrogen is lost simultaneously with ring closure. nih.gov

The product of this initial electrocyclization is a highly strained 2H-azirine. nih.govnih.gov Vinyl azides are frequently used as synthetic equivalents of vinyl nitrenes for this reason. The 2H-azirine intermediate is itself photochemically active and can undergo further transformations, such as ring-opening to form nitrile ylides, which are valuable 1,3-dipoles for cycloaddition reactions. nih.gov

Table 1: Intermediates and Products in Vinyl Azide Decomposition
Reactant ClassConditionsKey Intermediate(s)Primary Product TypeReference
Vinyl AzideThermolysis or Photolysis (hν)Vinyl Nitrene, 2H-Azirine2H-Azirine nih.gov
2H-AzirinePhotolysis (hν)Nitrile YlideRing-Opened 1,3-Dipole nih.gov

The reactive intermediates generated from the decomposition of vinyl azides can undergo a variety of rearrangements, including ring contractions or transformations into other heterocyclic systems. nih.gov Following the formation of the 2H-azirine from 3-azido-2,5-dimethylfuran, subsequent reactions can lead to new ring structures. For instance, the thermolysis of vinyl azides in the presence of 1,3-dicarbonyl compounds has been shown to produce substituted pyrroles. This transformation is proposed to proceed through the nucleophilic attack of the dicarbonyl compound's enol form on the 2H-azirine, followed by ring-opening of the resulting aziridine (B145994) and subsequent recyclization to form the pyrrole (B145914) ring. nih.gov

Furthermore, transition metal catalysis can divert the reaction pathway. Various transition metal salts, including those of Rh(II), Cu(II), and Ru(III), can promote the conversion of dienyl azides into pyrroles. nih.gov While the specific transformation of an azidofuran to a cyanopyrrole is a complex rearrangement, it falls within the known reactivity patterns of azide-derived intermediates, which often involve skeletal reorganizations to form stable aromatic heterocyclic products.

Force-Promoted Mechanochemical Pathways

Recent advancements in polymer mechanochemistry have identified a unique pathway for the controlled release of furan molecules from a specific molecular scaffold, known as a mechanophore. acs.orgacs.orgnih.gov This mechanophore is constructed using a sequential cycloaddition strategy. First, a furan derivative undergoes a [4+2] Diels-Alder reaction with a dienophile (like an acrylate) to form an oxanorbornene. This adduct then undergoes a [3+2] Huisgen cycloaddition with an organic azide to create a triazoline ring fused to the oxanorbornane core. acs.org

When this oxanorbornane-triazoline adduct is incorporated into a polymer chain and subjected to a mechanical force (e.g., through ultrasonication), it can undergo a double retro-cycloaddition. acs.orgmanchester.ac.uk This force-promoted pathway involves the simultaneous or sequential cleavage of both the triazoline and oxanorbornene rings, leading to the release of the original furan molecule. acs.orgnih.gov This process is termed a retro-[4+2][3+2] cycloaddition.

Research has shown that this mechanochemical reactivity is highly dependent on the stereochemistry of the adduct. The reaction pathway is accessible only to the endo-exo-cis isomer, which undergoes the double retro-cycloaddition to release furan. In contrast, the exo-exo-cis isomer dissociates solely via a retro-[3+2] cycloaddition, without releasing the furan. acs.org This stereochemical control highlights the unique and specific reaction pathways that can be accessed through mechanical force. acs.orgacs.org

Table 2: Stereoisomer-Dependent Mechanochemical Reactivity
Adduct IsomerMechanical Activation PathwayReleased Molecule(s)Reference
endo-exo-cisRetro-[4+2][3+2] CycloadditionFuran, Acrylate, N₂ acs.org
exo-exo-cisRetro-[3+2] CycloadditionOxanorbornene, N₂ acs.org

This mechanochemical strategy offers a novel mechanism for the force-controlled release of small molecules and demonstrates how mechanical tension can unlock unique reactivity not typically observed under thermal conditions. acs.orgmanchester.ac.uk

Chemical Transformations of the Furan Ring System

Functionalization of the Furan Ring via Substitution Reactions

The functionalization of furan rings can be achieved through various substitution reactions, including electrophilic aromatic substitution. However, the search did not yield any specific studies on the substitution reactions of 3-azido-2,5-dimethylfuran. The reactivity and regioselectivity of such reactions would be governed by the directing effects of the two methyl groups and the azido group. The azide group is generally considered an electron-withdrawing group, which would deactivate the furan ring towards electrophilic substitution. Without experimental data, any discussion on the functionalization of this specific compound would be purely theoretical.

Computational and Theoretical Investigations into 3 Azido 2,5 Dimethylfuran Systems

Electronic Structure Elucidation of Azidofurans

The electronic structure of the azide (B81097) group is fundamental to its reactivity. It is characterized as a 1,3-dipole, a feature that can be understood through its resonance structures and molecular orbitals. nottingham.ac.uk

Frontier Molecular Orbital (FMO) theory is a key approach to understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk For an organic azide, the HOMO typically has its largest coefficient located on the terminal nitrogen atom (N1), while the LUMO has significant coefficients on all three nitrogen atoms. nottingham.ac.uk This distribution dictates how the azide will interact with other molecules. In the context of 3-azido-2,5-dimethylfuran, the electron-donating nature of the dimethylfuran ring is expected to raise the energy of the azide's HOMO, potentially increasing its reactivity in cycloaddition reactions. The reactivity increases as the energy difference between the HOMO of one reactant and the LUMO of the other decreases. researchgate.net

Table 1: Conceptual FMO Properties of 3-Azido-2,5-dimethylfuran This table is illustrative, based on general principles of azidofuran systems.

Molecular OrbitalKey CharacteristicsImplication for Reactivity
HOMO High electron density on the terminal nitrogen (N1) of the azide group. Energy level is raised by the electron-donating furan (B31954) ring.Acts as the primary site for nucleophilic attack in reactions with electron-deficient species (dipolarophiles).
LUMO Distributed across all three nitrogen atoms of the azide group.Can accept electrons from a nucleophilic reactant, allowing the azide to act as an electrophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally indicates higher reactivity and susceptibility to electronic excitation.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. mdpi.comresearchgate.net For systems like 3-azido-2,5-dimethylfuran, DFT calculations can map out the entire reaction pathway for processes such as thermal decomposition or cycloaddition, providing critical information on energy requirements and the structures of transient species.

A key output of DFT studies is the potential energy surface for a reaction. This allows for the calculation of activation energies (the energy barrier that must be overcome) and reaction enthalpies. By locating and characterizing transition states—the highest energy point along a reaction coordinate—chemists can gain a deep understanding of the reaction mechanism. rsc.org For example, in a cycloaddition reaction involving 3-azido-2,5-dimethylfuran, DFT could be used to determine whether the reaction proceeds through a concerted (one-step) or stepwise mechanism and to predict the stereochemical and regiochemical outcomes. mdpi.com Transition states are confirmed by frequency calculations, where a single imaginary frequency corresponding to the reaction coordinate is found. rsc.org

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical [3+2] Cycloaddition of 3-Azido-2,5-dimethylfuran This table presents hypothetical data to illustrate typical DFT results for such a reaction.

SpeciesRelative Free Energy (ΔG, kcal/mol)Description
Reactants0.03-Azido-2,5-dimethylfuran + Alkyne
Transition State (TS)+22.5Highest energy point, structure is intermediate between reactants and product.
Product-35.0The resulting triazole cycloadduct.

Reactions are almost always performed in a solvent, which can have a profound impact on reaction rates and mechanisms. numberanalytics.com Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netjlu.edu.cn This approach is computationally efficient and often effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged intermediates and transition states. researchgate.net

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. jlu.edu.cn Molecular dynamics (MD) simulations are often used to study systems with explicit solvents, providing insight into the dynamic nature of the solvation shell around the reacting molecule. jlu.edu.cnnih.gov

For a reaction involving 3-azido-2,5-dimethylfuran, the choice of solvent could influence the stability of the dipolar transition state in a cycloaddition, and DFT calculations incorporating solvent models would be essential for accurate predictions. chemrxiv.org

Advanced Computational Methodologies for Reaction Dynamics

Beyond static calculations of energy profiles, advanced computational methods can be used to explore the dynamics of a chemical reaction. Techniques like ab initio molecular dynamics (AIMD) allow researchers to simulate the actual trajectories of atoms as a reaction occurs. This can reveal non-statistical dynamic effects, where the outcome of a reaction is not solely governed by the lowest energy pathway on the potential energy surface. For a molecule like 3-azido-2,5-dimethylfuran, which has the potential for rapid nitrogen extrusion upon photolysis or thermolysis, studying the reaction dynamics could provide crucial insights into the lifetime of transient intermediates like nitrenes and the subsequent reaction pathways.

Prediction of Regio- and Stereoselectivity

The cycloaddition of 3-azido-2,5-dimethylfuran to an unsymmetrical dipolarophile can result in different regioisomers and stereoisomers. Computational chemistry provides a robust framework for predicting the favored products by calculating the activation barriers for all possible reaction pathways. The product distribution is generally under kinetic control, meaning the isomer formed via the lowest energy transition state will be the major product.

Regioselectivity: The regioselectivity of 1,3-dipolar cycloadditions is often rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is favored between the terminal atoms of the dipole and dipolarophile that have the largest orbital coefficients in the interacting frontier orbitals (HOMO of one reactant and LUMO of the other). DFT calculations can provide precise information on the energies and coefficients of these orbitals.

For 3-azido-2,5-dimethylfuran, the electron-donating methyl groups and the oxygen heteroatom will polarize the furan ring's π system. The azido (B1232118) group's electronic character will further influence the orbital coefficients. In cycloadditions with electron-deficient alkenes, the reaction is typically controlled by the interaction of the azide's HOMO with the alkene's LUMO. Computational studies on other substituted azides have successfully predicted regioselectivity by comparing the activation energies for the formation of the two possible regioisomeric transition states. acs.orgresearchgate.net For instance, in the reaction of benzyl (B1604629) azide with substituted cyclooctynes, the 1,5-regioisomer is often preferred in the gas phase, though solvent effects can alter this preference. acs.org

Stereoselectivity: Stereoselectivity in cycloadditions, particularly the preference for endo or exo products in Diels-Alder type reactions, can also be predicted computationally. While the 1,3-dipolar cycloaddition of an azide is not a classical Diels-Alder reaction, similar principles of secondary orbital interactions and steric effects govern the stereochemical outcome.

In the context of a furan derivative like 2,5-dimethylfuran (B142691) reacting in a Diels-Alder fashion, DFT calculations have shown that the endo/exo selectivity is influenced by a combination of steric repulsion and stabilizing secondary orbital interactions. researchgate.net For the cycloaddition of 3-azido-2,5-dimethylfuran, the approach of the dipolarophile can be influenced by the steric bulk of the methyl groups and the azido substituent. By calculating the transition state energies for the different stereoisomeric pathways (syn vs. anti approach relative to the azido group, or endo vs. exo if applicable), the most likely stereochemical outcome can be determined.

Table 2 presents hypothetical activation energy data for the prediction of regioselectivity in a cycloaddition reaction involving 3-azido-2,5-dimethylfuran.

Table 2: Hypothetical DFT-Calculated Activation Energies for Predicting Regioselectivity.

Reaction PathwayTransition StateCalculated Activation Gibbs Free Energy (ΔG) (kcal/mol)Predicted Major Product
Pathway A (1,4-adduct)TS-A22.51,5-adduct
Pathway B (1,5-adduct)TS-B20.8

This table contains hypothetical data to illustrate the methodology. The actual values and predicted outcome for a specific reaction of 3-azido-2,5-dimethylfuran would depend on the dipolarophile and the level of theory used in the calculation.

Research Applications and Emerging Frontiers for Azidofuran Chemistry

Development of Chemical Probes and Tags

The unique properties of the azido (B1232118) group on the furan (B31954) ring have been harnessed to create sophisticated tools for biological research. These molecules can be designed to remain non-functional until activated by a specific trigger, such as light, providing researchers with exceptional control over labeling and imaging processes in complex biological environments.

Derivatives of azidofuran have been successfully engineered as photoactivatable fluorescent probes, which are crucial for super-resolution microscopy techniques like photoactivated localization microscopy (PALM). These probes are based on a "push-pull" chromophore design, often incorporating a 2-dicyanomethylene-3-cyano-2,5-dihydrofuran (DCDHF) moiety, a powerful electron-accepting group derived from furan. A key example is the molecule (E)-2-(4-(4-azido-2,3,5,6-tetrafluorostyryl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile, a DCDHF-V-PF4-azide derivative.

Initially, these azido-functionalized molecules are in a "dark" or non-fluorescent state. Upon irradiation with a specific wavelength of light (e.g., violet light at ~407 nm), the azide (B81097) functionality undergoes a photochemical conversion into an amine. This transformation restores a strong intramolecular charge-transfer system within the molecule, effectively "turning on" its fluorescence. The resulting fluorophore is bright and photostable, emitting a high number of photons before photobleaching, which makes it suitable for detection and precise localization at the single-molecule level. This ability to control the activation of a sparse subset of molecules at a time allows for the reconstruction of images that surpass the diffraction limit of light.

FeatureDescription
Activation Mechanism Photochemical conversion of an azide to an amine using light.
Initial State Non-fluorescent or weakly fluorescent ("dark").
Activated State Brightly fluorescent and photostable.
Application Super-resolution single-molecule imaging (e.g., PALM).
Key Structure 2-dicyanomethylene-3-cyano-2,5-dihydrofuran (DCDHF) scaffold.

Beyond simply turning on fluorescence, the photoactivation of azidofuran derivatives can be exploited for fluorogenic photoaffinity labeling (FPAL). This advanced technique allows for the simultaneous covalent tagging and fluorescent imaging of biomolecules within their native environment.

The process is initiated by the same light-induced conversion of the azide group that drives photoactivation. However, instead of simply being converted to a stable amine, the azide briefly forms a highly reactive nitrene intermediate. This nitrene is capable of inserting into the chemical bonds of nearby biomolecules, such as proteins, forming a stable, covalent linkage. Crucially, this covalent binding event is coupled with the generation of the fluorescent state of the molecule. This means that fluorescence is produced only when the probe successfully binds to its target, a property known as fluorogenicity. This minimizes background signals from unreacted probes, making it an exceptionally powerful tool for identifying protein-ligand interactions and imaging targets in living cells without the need for washout steps.

Building Blocks in Complex Molecule Synthesis

The azide group is a versatile functional handle, making azidofurans valuable starting materials for the synthesis of a wide range of more complex molecules, particularly those containing nitrogen. Its ability to participate in various transformations, including cycloadditions and reductions, allows for the construction of diverse molecular libraries.

The azidofuran scaffold is a promising precursor for the divergent synthesis of various five-membered nitrogen-containing heterocycles based on the well-established reactivity of organic azides.

Triazoles: 1,2,3-Triazoles can be readily synthesized through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne. This reaction, particularly the copper- or ruthenium-catalyzed versions, is highly efficient and regioselective, providing a straightforward route to 1,4- or 1,5-disubstituted triazoles, respectively. Azidofurans can serve as the azide component in these powerful "click" reactions.

Isoxazoles: The synthesis of isoxazoles can be achieved from azides through pathways involving the thermal or photochemical generation of a nitrene intermediate. For instance, the decomposition of vinyl azides can lead to 2H-azirines, which then rearrange to form various N-heterocycles, including isoxazoles. While 3-azido-2,5-dimethylfuran is not a vinyl azide, its decomposition can initiate cyclization pathways for heterocycle formation.

Pyrazoles: While pyrazoles are commonly synthesized from hydrazines, routes involving azides have also been developed. The transformation of vinyl azides can lead to the formation of pyrazole (B372694) derivatives. The inherent reactivity of the azide group allows it to act as a nitrogen source in complex cyclization cascades to build the pyrazole ring.

The azide group in "Furan, 3-azido-2,5-dimethyl-" serves as a masked primary amine and a versatile functional group for introducing nitrogen into organic molecules. This makes it a valuable precursor for a wide variety of nitrogenous compounds.

One of the most fundamental transformations is the reduction of the azide to a primary amine. This can be achieved under mild conditions, for example, through catalytic hydrogenation or the Staudinger reaction. The Staudinger reaction involves treating the azide with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane, which can then be hydrolyzed to yield the primary amine. This iminophosphorane intermediate can also be used in the aza-Wittig reaction, where it reacts with aldehydes or ketones to form imines.

Furthermore, the thermal or photochemical decomposition of the azide generates a highly reactive nitrene intermediate. This transient species can undergo a variety of reactions, including C-H insertion and rearrangements, to create new nitrogen-containing structures.

Spiro furan-3(2H)-imines are a class of heterocyclic compounds with potential applications in medicinal chemistry. Efficient synthetic methods for generating this scaffold have been developed, for instance, through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives, which involves a 1,4-addition followed by an intramolecular cyclization. However, a direct and well-documented synthetic route starting from "Furan, 3-azido-2,5-dimethyl-" to produce spiro furan-3(2H)-imine derivatives is not prominently described in the scientific literature. The synthesis of these imines from furan-3(2H)-one precursors is noted to be challenging due to the reduced electrophilicity of the carbonyl group. While the azide group is a versatile precursor for nitrogen-containing compounds, its specific application in intramolecular reactions to form this particular spirocyclic imine framework remains an area for future investigation.

Fundamental Mechanistic Probes in Organic Chemistry

The compound 3-azido-2,5-dimethylfuran serves as a valuable tool for investigating reaction mechanisms in organic chemistry. Its utility stems from the reactive nature of the azide group, which can be triggered by heat or light to generate highly reactive intermediates. The study of the decomposition of related azido compounds provides insight into the potential pathways for 3-azido-2,5-dimethylfuran.

Thermolysis or photolysis of azides typically leads to the extrusion of nitrogen gas (N₂) and the formation of a nitrene intermediate. clockss.org The subsequent reactions of this nitrene are diverse and highly dependent on the molecular environment. For instance, the thermolysis of 4-azido-2,4,6-tri-t-butylcyclohexa-2,5-dienone in toluene (B28343) results in a variety of products, indicating complex reaction pathways involving nitrene intermediates. rsc.org Similarly, photolysis of α-azido alcohols generates nitrenes that can undergo rearrangement to form amides. d-nb.info

In the context of furan chemistry, the nitrene generated from 3-azido-2,5-dimethylfuran would be positioned on the furan ring, leading to unique subsequent reactions. The study of the photolysis of other vinyl azides has shown the formation of azirine and ketenimine derivatives. researchgate.net These findings suggest that the photolysis of 3-azido-2,5-dimethylfuran could proceed through similar intermediates, providing a platform to study the intricate details of vinyl nitrene chemistry.

Furthermore, the azide group itself can participate in cycloaddition reactions. nih.gov Organic azides are known to react as 1,3-dipoles with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. unibo.itorganic-chemistry.org This reactivity allows 3-azido-2,5-dimethylfuran to be used as a probe for reactions involving dipolarophiles. For example, the reaction of azides with benzynes, highly reactive intermediates, can be used to trap these species and study their chemistry. nih.gov The rates of thermal decomposition of azidopyrazoles have been used to understand the electronic effects on the transition state of nitrene formation, a principle that can be extended to azidofurans to probe electronic influences within the furan ring. rsc.org

Table 1: Mechanistic Probes and Intermediates
Reaction TypeKey Intermediate/ProductInvestigative ApplicationReference
Thermolysis/PhotolysisNitreneStudying rearrangement and insertion reactions. clockss.orgrsc.orgd-nb.info
Photolysis of Vinyl AzidesAzirine, KetenimineProbing the mechanism of vinyl nitrene isomerization. researchgate.net
1,3-Dipolar CycloadditionTriazoles/TriazolinesTrapping and detecting reactive intermediates like benzynes. nih.govunibo.itorganic-chemistry.org
Thermal Decomposition StudiesCharge-separated transition stateUnderstanding electronic effects on reaction rates. rsc.org

Integration with 'Click Chemistry' Methodologies

The azide functionality of 3-azido-2,5-dimethylfuran makes it a prime candidate for integration with 'click chemistry'. nd.edu "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. lumiprobe.comnih.gov This reaction specifically forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. lumiprobe.comnih.gov

The versatility of the CuAAC reaction has led to its widespread application in various fields, including bioconjugation, materials science, and drug discovery. nd.edu Organic azides, such as 3-azido-2,5-dimethylfuran, can be readily "clicked" onto molecules containing a terminal alkyne. This allows for the modular assembly of complex molecular architectures. nd.edu The azide and alkyne groups are generally unreactive under biological conditions, making this chemistry bioorthogonal and suitable for labeling biomolecules in living systems. lumiprobe.cominterchim.fr

The integration of 3-azido-2,5-dimethylfuran into click chemistry workflows would involve reacting it with an alkyne-modified substrate in the presence of a copper(I) catalyst. This would result in the formation of a furan-triazole conjugate. The properties of the resulting molecule would be a hybrid of the furan and triazole components, potentially leading to new materials or biologically active compounds.

The process is generally straightforward and can be performed in aqueous solutions, often with the aid of a stabilizing ligand for the copper(I) catalyst to prevent side reactions. nd.edulumiprobe.com The resulting triazole ring is not just a linker but can also act as a pharmacophore, exhibiting its own biological activities. nih.gov Therefore, by incorporating the 2,5-dimethylfuran (B142691) moiety via a click reaction, novel compounds with potentially interesting biological or material properties can be synthesized efficiently.

Table 2: Click Chemistry with Azidofurans
ComponentRole in ReactionKey FeaturesReference
3-Azido-2,5-dimethylfuranAzide sourceIntroduces the dimethylfuran moiety. nd.edulumiprobe.com
Terminal AlkyneReaction partnerCan be attached to various molecular scaffolds. lumiprobe.comnih.gov
Copper(I) CatalystCatalyzes the cycloadditionEnsures high regioselectivity and reaction rate. lumiprobe.comnih.gov
1,2,3-TriazoleProductStable, aromatic linker; can be a pharmacophore. nih.gov

Q & A

Q. What are the established synthetic routes for 3-azido-2,5-dimethylfuran, and how do reaction conditions influence yield?

While direct synthesis of 3-azido-2,5-dimethylfuran is not explicitly detailed in the evidence, analogous azide-functionalized furans (e.g., 4-azidofurazan-3-amine) suggest strategies involving nucleophilic substitution or Huisgen cycloaddition. For example, azidation of a halogenated precursor (e.g., 3-bromo-2,5-dimethylfuran) using NaN₃ in polar solvents like DMF at 60–80°C could introduce the azide group. Reaction monitoring via TLC or GC-MS (as in ) is critical to optimize yields .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing 3-azido-2,5-dimethylfuran?

  • IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and furan ring vibrations (C-O-C ~1250 cm⁻¹) .
  • GC-MS : Use non-polar columns (e.g., DB-5) with temperature gradients (30–250°C) to determine retention indices and fragmentation patterns .
  • NMR : ¹H/¹³C NMR can resolve methyl group positions (δ ~2.2–2.5 ppm for CH₃) and azide proximity effects on ring protons .

Q. How does the azide group impact the thermal stability of 3-azido-2,5-dimethylfuran compared to non-azido analogs?

Azides are thermally labile; differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is advised to assess decomposition thresholds. For 2,5-dimethylfuran derivatives, boiling points (e.g., 92–94°C for 2,5-dimethylfuran in ) and vapor pressure data provide baselines. Azide decomposition may occur at lower temperatures, necessitating storage at ≤4°C in inert atmospheres .

Q. What safety protocols are essential for handling azido-furan derivatives?

  • Controlled Environments : Use fume hoods and blast shields during synthesis.
  • Decomposition Mitigation : Avoid shock, friction, or excessive heat. Quench residual azides with NaNO₂/HCl or Ce(SO₄)₂ solutions .
  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.

Advanced Research Questions

Q. How can 3-azido-2,5-dimethylfuran be utilized in click chemistry for heterocyclic compound synthesis?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. For instance, reacting with terminal alkynes (e.g., propargyl ethers) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in aqueous THF yields triazole-linked furan derivatives, useful in drug discovery (as in ) .

Q. What analytical challenges arise in quantifying trace 3-azido-2,5-dimethylfuran in complex matrices?

  • Matrix Effects : Co-eluting compounds in biological or environmental samples require SPE cleanup (C18 cartridges) prior to GC-MS/MS analysis.
  • Sensitivity : Use electron ionization (EI) in selected ion monitoring (SIM) mode for azide-specific fragments (e.g., m/z 42 for N₂H⁺) .

Q. Are there conflicting reports on the reactivity of azido-furans under photolytic vs. thermal conditions?

While 2,5-dimethylfuran derivatives show predictable thermal behavior ( ), azido analogs may exhibit divergent pathways. Photolysis (λ = 254 nm) could induce nitrene formation, leading to ring expansion or crosslinking, whereas thermal decomposition favors N₂ release and radical intermediates. Computational studies (DFT) can model these pathways .

Q. What pharmacological applications have been explored for azide-functionalized furans?

Triazolo-furan hybrids (e.g., ) demonstrate kinase inhibition or antimicrobial activity. Structure-activity relationship (SAR) studies using 3-azido-2,5-dimethylfuran as a scaffold could optimize binding to target proteins (e.g., COX-2) via modular triazole linkages .

Q. How can computational chemistry predict the reactivity of 3-azido-2,5-dimethylfuran in electrophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map Fukui indices to identify nucleophilic/electrophilic sites. For example, the azide group may deactivate the furan ring at C3, directing electrophiles to C4 or C5 positions .

Q. How do discrepancies in thermodynamic data for furan derivatives inform risk assessments for azido analogs?

For 2,5-dimethylfuran, NIST provides gas-phase heat capacity (Cp = 120 J/mol·K at 298 K; ), but azide incorporation alters enthalpy of formation (ΔHf). Experimental validation via bomb calorimetry and comparison to group-additivity models (e.g., Benson increments) is critical for accurate hazard evaluation .

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